Homarine

Catalog No.
S564518
CAS No.
445-30-7
M.F
C₇H₄D₃NO₂
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homarine

CAS Number

445-30-7

Product Name

Homarine

IUPAC Name

1-methylpyridin-1-ium-2-carboxylate

Molecular Formula

C₇H₄D₃NO₂

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c1-8-5-3-2-4-6(8)7(9)10/h2-5H,1H3

InChI Key

BRTLKRNVNFIOPJ-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC=C1C(=O)[O-]

Synonyms

2-Carboxy-1-methylpyridinium Inner Salt; 2-Pyridinecarboxylic Acid N-Methylbetaine; 2-Pyridinecarboxylic Acid Methoinner Salt;

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)[O-]

Neuromodulator and Neurotransmitter

Homarine plays a significant role in the nervous systems of invertebrates, acting as a neuromodulator and potentially even a neurotransmitter. Studies have shown its involvement in regulating various behaviors, including locomotion, feeding, and learning in crustaceans like lobsters and crabs .

Physiological Roles

Beyond the nervous system, homarine has been implicated in various other physiological processes in marine organisms. Studies have explored its potential role in:

  • Osmoregulation: Maintaining a stable internal salt and water balance
  • Metabolism: Contributing to energy metabolism and potentially acting as a storage molecule
  • Defense mechanisms: Acting as a deterrent against predators in some species

Homarine, chemically known as N-methylpicolinic acid, is a naturally occurring compound primarily found in marine organisms, particularly in crustaceans and some mollusks. It is classified as a pyridine derivative and has the molecular formula C_7H_9NO_2. Homarine is recognized for its role in various biological processes, particularly in osmoregulation and as a potential signaling molecule in marine ecosystems. Its structure features a methyl group attached to the nitrogen atom of the picolinic acid, which contributes to its unique properties and functions in marine biology .

, particularly involving its carboxylic acid group. It can undergo electroreduction in acidic solutions, where it is reduced at mercury electrodes. This reaction has been studied using techniques such as direct current polarography and cyclic voltammetry . Additionally, homarine can be methylated to form picolinic acid through a demethylation process, indicating its reversible transformation between these two compounds .

Homarine exhibits significant biological activity, particularly in marine environments. It has been implicated in pattern control within marine hydroids, suggesting a role in developmental or behavioral responses . Moreover, studies have shown that homarine can induce prey responses in mud crabs when isolated from blue crab urine, highlighting its potential role as a chemical cue in predator-prey interactions . In marine shrimp, homarine is believed to play a physiological role by participating in metabolic processes and possibly influencing stress responses .

Homarine can be synthesized through various methods, including biosynthesis within marine organisms. In shrimp, it is formed from the methylation of picolinic acid via enzymatic reactions that involve N-methyltransferases. Conversely, homarine can be converted back to picolinic acid through demethylation processes under specific conditions . Laboratory synthesis of homarine may also involve

Homarine has several applications, particularly in biochemical research and marine biology. Its role as a signaling molecule makes it valuable for studying predator-prey dynamics and ecological interactions within marine ecosystems. Additionally, due to its physiological functions in crustaceans, homarine may have implications for aquaculture and the study of stress responses in marine organisms . Research into homarine's properties could also lead to potential uses in pharmaceuticals or biotechnological applications.

Studies on the interactions of homarine with other biological compounds have revealed its significance in ecological contexts. For instance, research indicates that homarine can influence behavioral responses in crustaceans and potentially affect their survival strategies against predators . Furthermore, its interaction with other metabolites may provide insights into metabolic pathways and regulatory mechanisms within marine organisms .

Homarine shares structural similarities with several other compounds, particularly those derived from pyridine or related nitrogenous bases. Here are some notable compounds for comparison:

Compound NameStructure TypeUnique Features
TrigonellineN-Methylnicotinic acidInvolved in similar biological activities as homarine but differs structurally by having a different nitrogen substitution pattern.
Picolinic AcidPyridine derivativePrecursor to homarine; involved in similar metabolic pathways but lacks the methyl group at the nitrogen position.
Nicotinic AcidPyridine derivativeA well-known compound with various physiological roles; differs from homarine by having a different functional group configuration.

Homarine's uniqueness lies primarily in its specific methylation at the nitrogen atom of the picolinic acid structure, which influences its solubility, reactivity, and biological roles compared to these similar compounds .

Homarine was first isolated in 1933 by Hoppe-Seyler from marine animal tissues as documented in Zeitschrift für Physiologische Chemie. The compound's name derives from its initial discovery in lobster tissue; the term "homarine" as an adjective means "of, or relating to, lobsters" (specifically referencing the genus Homarus). Subsequent preparation methods were developed by Kosower and Patton in 1961, followed by Quast and Schmitt in 1970. A comprehensive review of homarine's distribution and function in animals was published by Brodzicki in 1967, establishing early understanding of this marine metabolite's biological significance.

Taxonomic and Ecological Relevance

Homarine exhibits a distinctive distribution pattern across marine taxa. It has been detected in various marine invertebrates including sea urchins (Arabacia pustulosa), jellyfish (Velella spirans), and lugworms (Arenicola marina). More recent studies have identified homarine in crustaceans such as the Moreton Bay lobster (Thenus orientalis), king prawn (Penaeus plebejus), tiger prawn (Penaeus esculentus), and spiny crayfish (Jasus verreauxi).

Notably, homarine appears to be exclusively marine in distribution. Comparative studies between marine and freshwater crustaceans revealed the compound's presence only in marine species, being absent from freshwater organisms such as Murray River crayfish (Euastacus elongatus) and freshwater crayfish (Cherax albidus). This distribution pattern suggests homarine's specialized role in marine physiological adaptation.

Recent research has expanded homarine's known distribution to include marine microorganisms:

Table 1: Homarine Concentrations in Selected Marine Organisms

OrganismTaxonomic GroupConcentrationReference
Synechococcus WH8102CyanobacteriaUp to 400 mM (intracellular)
Synechococcus WH7803Cyanobacteria4-5 mM (intracellular)
Diatoms (various species)Bacillariophyceae0.5-57 mM
Emiliania huxleyiHaptophyte3.8 mM
Weddell seal plasmaVertebrate (marine mammal)0.5 μM

Research Gaps and Contemporary Significance

Despite its ubiquity in marine ecosystems, several aspects of homarine biology remain poorly understood. The mechanisms regulating its biosynthesis, degradation, and transport across cellular membranes warrant further investigation. Additionally, the potential role of homarine in cellular processes beyond osmoregulation, such as protection against oxidative stress or thermal extremes, represents an exciting frontier for future research.

A systematic review of marine invertebrate osmolyte systems highlighted that while homarine is recognized as a major organic osmolyte universally employed across marine taxa, no study has yet compiled a complete intracellular osmolyte budget. This represents a significant research gap in understanding the relative importance of homarine compared to other osmolytes in marine physiological adaptation.

As climate change alters oceanic salinity patterns, understanding how marine organisms utilize osmolytes like homarine becomes increasingly important for predicting ecosystem responses to environmental change. Recent analytical advances, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for simultaneous measurement of multiple osmolytes, have opened new avenues for investigating homarine's distribution and dynamics in marine systems.

Osmoregulatory Roles in Marine Invertebrates

Ionic Strength Modulation and Cellular Osmotic Balance

Homarine serves as a critical osmolyte by modulating the ionic strength of the cytosol, thereby maintaining osmotic pressure within cells of marine invertebrates [1]. The compound contributes significantly to cellular osmoregulation, with studies demonstrating that homarine accounts for approximately 17.1 percent of the total osmotic pressure in Limulus polyphemus ventral nerve cord tissue [3]. This substantial contribution highlights homarine's importance in maintaining cellular integrity under varying salinity conditions.

The mechanism of ionic strength modulation involves homarine's ability to affect water activity within cells without disrupting protein structure or function [4]. Unlike inorganic ions, homarine acts as a compatible osmolyte that can accumulate to high concentrations within cells without interfering with normal cellular processes [7]. Research indicates that the compound functions independently of traditional osmoregulatory mechanisms, as demonstrated by the lack of correlation between homarine concentrations and environmental salinity in horseshoe crabs [3].

In marine invertebrates, homarine concentrations vary significantly across different tissues and developmental stages [11]. The compound exhibits tissue-specific distribution patterns, with polyp heads containing approximately twice the concentration found in gastric regions and stolons in Hydractinia echinata [11] [24]. This differential distribution suggests specialized roles for homarine in various cellular compartments and developmental processes.

Comparative Analysis with Other Osmolytes

Marine invertebrates utilize a diverse array of organic osmolytes for cellular volume regulation, with homarine representing one component of a complex osmoregulatory system [23]. Comparative analyses reveal distinct functional properties and distribution patterns among major osmolytes including glycine betaine, taurine, and trimethylamine oxide.

OsmolyteTypical Concentration Range (mM)Primary FunctionDistribution Pattern
Homarine0.0005-25.0Osmoregulation, methyl donationTissue-specific, developmental stage-dependent
Glycine Betaine20.0-1167.0Osmoprotection, protein stabilizationStress-responsive, highly variable
Taurine61.0-400.0Osmoregulation, antioxidant activityWidespread, depth-related variation
Trimethylamine Oxide80.0-200.0Protein stabilization, pressure adaptationDepth-correlated, vertebrate-predominant

Glycine betaine demonstrates superior osmoprotective capabilities compared to homarine, particularly under high osmotic stress conditions [8] [28]. Studies with Staphylococcus aureus show glycine betaine accumulation reaching 1167 millimolar under extreme salt stress, compared to the more moderate concentrations observed for homarine [28]. However, homarine exhibits unique properties as both an osmolyte and a methyl group donor, distinguishing it from other compatible solutes [13].

The comparative effectiveness of different osmolytes varies with environmental conditions and organism type [36]. Deep-sea vestimentiferans show distinct osmolyte profiles, with Ridgeia piscesae containing 109 millimolar glycine betaine, 61 millimolar taurine, while maintaining different concentrations of specialized compounds like hypotaurine [36]. These variations reflect evolutionary adaptations to specific environmental pressures and metabolic requirements.

Transmethylation and Methyl Group Dynamics

Biochemical Pathways for Methyl Transfer

Homarine functions as a methyl group donor in transmethylation reactions, contributing to the biosynthesis of various N-methylated compounds including glycine betaine and choline [1] [13]. The transmethylation process involves the transfer of homarine's N-methyl group to acceptor molecules, facilitating the production of essential cellular components and signaling molecules.

The biochemical pathway for homarine-mediated methyl transfer operates through enzymatic mechanisms that utilize the compound as a substrate for methyltransferase reactions [13]. Evidence from shrimp muscle homogenates demonstrates homarine's capacity to form mono-, di-, and trimethylamines, trimethylamine oxide, choline, and betaine through successive methyl group transfers [13]. This versatility in methyl donation makes homarine a valuable reservoir of methyl groups in crustacean metabolism.

Homarine biosynthesis involves a complex pathway beginning with glycine as the primary substrate [13]. The process includes the formation of N-succinylglycine through the reaction of glycine with succinyl coenzyme A, followed by conversion to homarine with the addition of a methyl group [13]. This biosynthetic route provides all required atoms for homarine formation except the N-methyl carbon, which derives from separate methylation reactions.

The transmethylation system involving homarine operates within the broader context of cellular methyl metabolism, where S-adenosylmethionine serves as the universal methyl donor [18] [27]. While homarine functions as a secondary methyl donor, its role becomes particularly important in marine organisms where methylation reactions support osmoregulation and cellular adaptation to environmental stress.

Reversible Conversion to Picolinic Acid

The reversible conversion between homarine and picolinic acid represents a fundamental aspect of homarine's biochemical function, allowing dynamic regulation of methyl group availability [1] [13]. This bidirectional reaction enables organisms to modulate their methyl donor capacity in response to metabolic demands and environmental conditions.

The demethylation process converts homarine to picolinic acid through the removal of the N-methyl group, which can then be utilized in other methylation reactions [13]. Conversely, picolinic acid can undergo methylation to regenerate homarine, creating a renewable source of methyl groups [13]. This reversibility distinguishes homarine from other methyl donors that undergo irreversible consumption during transmethylation reactions.

Experimental evidence demonstrates the operational nature of this conversion system in marine organisms [13]. Studies with shrimp muscle homogenates confirm both the formation of picolinic acid from homarine demethylation and the reverse methylation of picolinic acid to produce homarine [13]. The equilibrium between these two forms appears to respond to cellular methylation demands and substrate availability.

The physiological significance of homarine-picolinic acid interconversion extends beyond simple methyl group storage [13]. This system may serve as a buffering mechanism for cellular methylation capacity, allowing organisms to maintain adequate methyl donor availability during periods of increased metabolic activity or environmental stress. The reversible nature of this conversion provides metabolic flexibility not available with irreversible methyl donation pathways.

Morphogenetic Regulation in Developmental Processes

Larval Metamorphosis Inhibition in Hydractinia echinata

Homarine exerts profound morphogenetic effects on larval development in the marine hydroid Hydractinia echinata, functioning as a potent inhibitor of metamorphosis from larval to adult stages [11] [24]. The compound's morphogenetic activity occurs at micromolar concentrations, despite millimolar concentrations present in tissues, indicating sophisticated regulatory mechanisms controlling its availability and activity.

Experimental studies demonstrate that homarine concentrations of 10 to 20 micromolar effectively prevent both head and stolon formation during larval metamorphosis [11] [24]. This inhibitory effect represents a critical developmental checkpoint, where homarine maintains larvae in a pre-metamorphic state until appropriate environmental or physiological conditions trigger its release or inactivation. The specificity of this response suggests homarine functions as an endogenous morphogenetic signal rather than a general metabolic inhibitor.

The concentration dynamics of homarine during Hydractinia development reveal complex regulatory patterns [11] [24]. Oocytes contain approximately 25 millimolar homarine, with this concentration remaining stable throughout embryogenesis, metamorphosis, and early colony development [11] [24]. Adult colonies exhibit a fourfold reduction in homarine concentration compared to larvae, indicating developmental stage-specific regulation of homarine levels.

Tissue-specific distribution patterns further support homarine's role in morphogenetic regulation [11] [24]. Polyp heads contain twice the homarine concentration found in gastric regions and stolons, suggesting differential functional requirements across tissue types [11] [24]. This spatial organization of homarine concentrations may contribute to establishing morphogenetic gradients that guide tissue patterning and differentiation processes.

Structural Patterning During Colony Formation

Homarine influences structural patterning during colony formation in Hydractinia echinata through mechanisms that extend beyond simple metamorphosis inhibition [11] [24]. The compound's effects on tissue allocation and pattern formation become particularly evident when applied as pulses during critical developmental windows.

Pulse application of homarine during metamorphosis results in altered tissue fate decisions, with a substantial portion of available tissue forming stolons rather than other structural elements [11] [24]. This response indicates homarine's capacity to influence cell fate specification and tissue organization processes during colony establishment. The timing-dependent nature of these effects suggests homarine functions within specific developmental windows when cells remain competent to respond to morphogenetic signals.

The storage and release mechanisms for homarine appear crucial for its morphogenetic function [11] [24]. The presence of millimolar tissue concentrations alongside micromolar activity thresholds implies sophisticated cellular compartmentalization and controlled release systems [11] [24]. This organization allows precise temporal and spatial control of homarine availability during critical developmental transitions.

XLogP3

1.5

UNII

KQ3VHX1490

Other CAS

445-30-7

Wikipedia

Homarine

Dates

Last modified: 08-15-2023

Indole Alkaloids from the Sea Anemone Heteractis aurora and Homarine from Octopus cyanea

Kamel H Shaker, Matthias Göhl, Tobias Müller, Karlheinz Seifert
PMID: 26567952   DOI: 10.1002/cbdv.201400406

Abstract

The two new indole alkaloids 2-amino-1,5-dihydro-5-(1H-indol-3-ylmethyl)-4H-imidazol-4-one (1), 2-amino-5-[(6-bromo-1H-indol-3-yl)methyl]-3,5-dihydro-3-methyl-4H-imidazol-4-one (2), and auramine (3) have been isolated from the sea anemone Heteractis aurora. Both indole alkaloids were synthesized for the confirmation of the structures. Homarine (4), along with uracil (5), hypoxanthine (6), and inosine (7) have been obtained from Octopus cyanea.


In Vitro Anti-Inflammatory and Cytotoxic Effects of Aqueous Extracts from the Edible Sea Anemones Anemonia sulcata and Actinia equina

Tânia Costa Silva, Paula Branquinho de Andrade, Fátima Paiva-Martins, Patrícia Valentão, David Micael Pereira
PMID: 28304352   DOI: 10.3390/ijms18030653

Abstract

Marine invertebrates have been attracting the attention of researchers for their application in nutrition, agriculture, and the pharmaceutical industry, among others. Concerning sea anemones (Cnidaria), little is known regarding their metabolic profiles and potential value as a source of pharmacologically-active agents. In this work, the chemical profiles of two species of sea anemones
and
, were studied by high-performance liquid chromatography with diode-array detection (HPLC-DAD) and its impact upon immune and gastric cells was evaluated. In both species, the methylpyridinium alkaloid homarine was the major compound in aqueous extracts. The extracts were effective in reducing lipopolysaccharide (LPS)-induced levels of nitric oxide (NO) and intracellular reactive oxygen species (ROS) in a macrophage model of inflammation. Both the extracts and the alkaloid homarine were effective in inhibiting phospholipase A₂ (PLA₂), a pivotal enzyme in the initial steps of the inflammatory cascade. In order to mimic the oral consumption of these extracts; their effect upon human gastric cells was evaluated. While no caspase-9 activation was detected, the fact that the endoplasmic reticulum-resident caspase-4, and also caspase-3, were activated points to a non-classical mechanism of apoptosis in human gastric cells. This work provides new insights on the toxicity and biological potential of sea anemones increasingly present in human nutrition.


Hard coral (Porites lobata) extracts and homarine on cytochrome P450 expression in Hawaiian butterflyfishes with different feeding strategies

Aileen Maldonado, Amber Johnson, Deborah Gochfeld, Marc Slattery, Gary K Ostrander, Jon-Paul Bingham, Daniel Schlenk
PMID: 26297807   DOI: 10.1016/j.cbpc.2015.08.005

Abstract

Dietary specialists tend to be less susceptible to the effects of chemical defenses produced by their prey compared to generalist predators that feed upon a broader range of prey species. While many researchers have investigated the ability of insects to detoxify dietary allelochemicals, little research has been conducted in marine ecosystems. We investigated metabolic detoxification pathways in three species of butterflyfishes: the hard coral specialist feeder, Chaetodon multicinctus, and two generalist feeders, Chaetodon auriga and Chaetodon kleinii. Each species was fed tissue homogenate of the hard coral Porites lobata or the feeding deterrent compound homarine (found in the coral extract), and the expression and catalytic activity of cytochrome P450 (CYP) 3A-like and CYP2-like enzymes were examined after one-week of treatment. The P. lobata homogenate significantly induced content and catalytic activity of CYP2-like and CYP3A-like forms, by 2-3 fold and by 3-9 fold, respectively, in C. multicinctus. Homarine caused a significant decrease of CYP2-like and CYP3A-like proteins at the high dose in C. kleinii and 60-80% mortality in that species. Homarine also induced CYP3A-like content by 3-fold and catalytic activity by 2-fold in C. auriga, while causing non-monotonic increases in CYP2-like and CYP3A-like catalytic activity in C. multicinctus. Our results indicate that dietary exposure to coral homogenates and the feeding deterrent constituent within these homogenates caused species-specific modulation of detoxification enzymes consistent with the prey selection strategies of generalist and specialist butterflyfishes.


Antimicrobial activity in the common seawhip, Leptogorgia virgulata (Cnidaria: Gorgonaceae)

Jacqueline L Shapo, Peter D Moeller, Sylvia B Galloway
PMID: 17574467   DOI: 10.1016/j.cbpb.2007.04.019

Abstract

Antimicrobial activity was examined in the gorgonian Leptogorgia virgulata (common seawhip) from South Carolina waters. Extraction and assay protocols were developed to identify antimicrobial activity in crude extracts of L. virgulata. Detection was determined by liquid growth inhibition assays using Escherichia coli BL21, Vibrio harveyii, Micrococcus luteus, and a Bacillus sp. isolate. This represents the first report of antimicrobial activity in L. virgulata, a temperate/sub-tropical coral of the western Atlantic Ocean. Results from growth inhibition assays guided a fractionation scheme to identify active compounds. Reverse-phase HPLC, HPLC-mass spectrometry, and 1H and 13C NMR spectroscopy were used to isolate, purify, and characterize metabolites in antimicrobial fractions of L. virgulata. Corroborative HPLC-MS/NMR evidence validated the presence of homarine and a homarine analog, well-known emetic metabolites previously isolated from L. virgulata, in coral extracts. In subsequent assays, partially-purified L. virgulata fractions collected from HPLC-MS fractionation were shown to contain antimicrobial activity using M. luteus and V. harveyii. This study provides evidence that homarine is an active constituent of the innate immune system in L. virgulata. We speculate it may act synergistically with cofactors and/or congeners in this octocoral to mount a response to microbial invasion and disease.


Profiling of Heterobranchia Sea Slugs from Portuguese Coastal Waters as Producers of Anti-Cancer and Anti-Inflammatory Agents

Nelson G M Gomes, Fátima Fernandes, Áurea Madureira-Carvalho, Patrícia Valentão, Alexandre Lobo-da-Cunha, Gonçalo Calado, Paula B Andrade
PMID: 29702573   DOI: 10.3390/molecules23051027

Abstract

Bioprospection of marine invertebrates has been predominantly biased by the biological richness of tropical regions, thus neglecting macro-organisms from temperate ecosystems. Species that were not the object of studies on their biochemical composition include the Heterobranchia gastropods
,
and
, inhabitants of the Portuguese Atlantic coastal waters. Here, we present for the first time the fatty acid profile of neutral lipids and homarine content of these three species. Qualitative and quantitative differences in the fatty acid content among species points to the existence of a fatty acid profile of neutral lipids, particularly of each genus. The results from cytotoxicity assays, using the acetonic extracts of the gastropods on human gastric adenocarcinoma (AGS) and human lung adenocarcinoma (A549) cell lines, revealed a pronounced cytotoxic effect of the
extract on both cell lines (IC
values of 68.75 and 69.77 μg mL
for AGS and A549, respectively). It is worth noting the significant reduction of NO levels in LPS-challenged RAW 264.7 macrophages exposed to
extract, at concentrations as low as 125 μg mL
.


Biomarkers of whale shark health: a metabolomic approach

Alistair D M Dove, Johannes Leisen, Manshui Zhou, Jonathan J Byrne, Krista Lim-Hing, Harry D Webb, Leslie Gelbaum, Mark R Viant, Julia Kubanek, Facundo M Fernández
PMID: 23166652   DOI: 10.1371/journal.pone.0049379

Abstract

In a search for biomarkers of health in whale sharks and as exploration of metabolomics as a modern tool for understanding animal physiology, the metabolite composition of serum in six whale sharks (Rhincodon typus) from an aquarium collection was explored using (1)H nuclear magnetic resonance (NMR) spectroscopy and direct analysis in real time (DART) mass spectrometry (MS). Principal components analysis (PCA) of spectral data showed that individual animals could be resolved based on the metabolite composition of their serum and that two unhealthy individuals could be discriminated from the remaining healthy animals. The major difference between healthy and unhealthy individuals was the concentration of homarine, here reported for the first time in an elasmobranch, which was present at substantially lower concentrations in unhealthy whale sharks, suggesting that this metabolite may be a useful biomarker of health status in this species. The function(s) of homarine in sharks remain uncertain but it likely plays a significant role as an osmolyte. The presence of trimethylamine oxide (TMAO), another well-known protective osmolyte of elasmobranchs, at 0.1-0.3 mol L(-1) was also confirmed using both NMR and MS. Twenty-three additional potential biomarkers were identified based on significant differences in the frequency of their occurrence between samples from healthy and unhealthy animals, as detected by DART MS. Overall, NMR and MS provided complementary data that showed that metabolomics is a useful approach for biomarker prospecting in poorly studied species like elasmobranchs.


Direct sampling of organisms from the field and knowledge of their phenotype: key recommendations for environmental metabolomics

Adam Hines, Gbolahan Samuel Oladiran, John P Bignell, Grant D Stentiford, Mark R Viant
PMID: 17539552   DOI: 10.1021/es062745w

Abstract

Critical questions must be addressed to evaluate the potential of metabolomics for studying free-living wildlife. First, can metabolomics identify stress-induced phenotypes in animals experiencing a highly variable environment or must animals be stabilized in a controlled laboratory prior to sampling? Second, is knowledge of species and phenotype (gender and age) required to interpret metabolomics data? To address these questions, we characterized the metabolic variability of the mussel and determined if inherent variability masked the metabolic response to an environmental stressor, hypoxia. Specifically, we compared metabolic fingerprints of adductor muscle and mantle from four groups of Mytilus galloprovincialis: animals sampled directly from the field with and without hypoxia and those stabilized in a laboratory for 60 h, also with and without hypoxia. Contrary to expectation, laboratory stabilization increased metabolic variability in adductor muscle, thereby completely masking the response to hypoxia. The principal source of metabolic variability in mantle was shown to be gender-based, highlighting the importance of phenotypic anchoring of samples to known life history traits. We conclude that direct field sampling is recommended for environmental metabolomics since it minimizes metabolic variability and enables stress-induced phenotypic changes to be observed. Furthermore, we recommend that species and phenotype of the study organism must be known for meaningful interpretation of metabolomics data.


Federica Angilè, Laura Del Coco, Chiara Roberta Girelli, Lorena Basso, Lucia Rizzo, Stefano Piraino, Loredana Stabili, Francesco Paolo Fanizzi
PMID: 32069847   DOI: 10.3390/molecules25040806

Abstract

The Mediterranean basin is one of the regions heavily affected by jellyfish bloom phenomena, mainly due to the presence of scyphozoans, such as
. The jellyfish have few natural predators, and their bodies represent an organic-rich substrate that can support rapid bacterial growth with great impact on the structure of marine food webs. In Asiatic countries, jellyfish are widely studied for their health benefits, but their nutritional and nutraceutical values still remain poorly characterized. In this study, the differences in the
H NMR spectroscopy metabolic profiles of
female gonads and body fractions (including umbrella and oral arms), in different sampling periods, were studied. For each body compartment both lipid and aqueous extracts were characterized and their
H NMR metabolic profiles subjected to multivariate analysis. From a statistical analysis of the extracts, a higher contents of ω-3 polyunsaturated fatty acids (PUFAs), amino acid and osmolytes (homarine, betaine, taurine) with important roles in marine invertebrates were observed in female gonads, whereas umbrella and oral arms showed similar metabolic profiles. These results support a sustainable exploitation of the jellyfish for the extraction of bioactive compounds useful in nutraceutical, nutricosmetics, and functional food fields.


Measurement of marine osmolytes in mammalian serum by liquid chromatography-tandem mass spectrometry

Crystal C Lenky, Christopher J McEntyre, Michael Lever
PMID: 21982861   DOI: 10.1016/j.ab.2011.09.013

Abstract

Osmolytes are accumulated intracellularly to offset the effects of osmotic stress and protect cellular proteins against denaturation. Because different taxa accumulate different osmolytes, they can also be used as "dietary biomarkers" to study foraging. Potential osmolyte biomarkers include glycine betaine, trimethylamine N-oxide (TMAO), homarine, dimethylsulfoniopropionate (DMSP), and the osmolyte analog arsenobetaine (AsB). We present a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the simultaneous measurement of these osmolytes in serum or plasma. Varying concentrations of osmolytes were added to serum and samples and extracted in 90% acetonitrile and 10% methanol containing 10 μM deuterated internal standards (D(9)-glycine betaine, D(9)-trimethylamine-N-oxide, (13)C(2)-arsenobetaine, D(6)-DMSP, and D(4)-homarine). Analytes were separated on a normal-phase modified silica column and detected using isotope dilution tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The assay was linear for all six compounds (r(2) values=0.983-0.996). Recoveries were greater than 85%, and precision for within-batch coefficients of variation (CVs) were less than 8.2% and between-batch CVs were less than 6.1%. Limits of detection ranged from 0.02 to 0.12 μmol/L. LC-MS/MS is a simple method with high throughput for measuring low levels of osmolytes that are often present in biological samples.


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